molecular formula C32H54O6 B1166941 2-[3-[2-(2,2-Dimethyloctanoylperoxy)propan-2-yl]phenyl]propan-2-yl 2,2-dimethyloctaneperoxoate CAS No. 117663-11-3

2-[3-[2-(2,2-Dimethyloctanoylperoxy)propan-2-yl]phenyl]propan-2-yl 2,2-dimethyloctaneperoxoate

Cat. No.: B1166941
CAS No.: 117663-11-3
M. Wt: 534.8 g/mol
InChI Key: HVJBZXQRUXFOHC-UHFFFAOYSA-N
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Description

2-[3-[2-(2,2-Dimethyloctanoylperoxy)propan-2-yl]phenyl]propan-2-yl 2,2-dimethyloctaneperoxoate is a complex organic peroxide compound Organic peroxides are known for their applications in polymerization processes, serving as initiators due to their ability to decompose and generate free radicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-(2,2-Dimethyloctanoylperoxy)propan-2-yl]phenyl]propan-2-yl 2,2-dimethyloctaneperoxoate typically involves the reaction of 2,2-dimethyloctanoyl chloride with 2-(2,2-dimethyloctanoylperoxy)propan-2-ylphenol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the decomposition of the peroxide groups. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[3-[2-(2,2-Dimethyloctanoylperoxy)propan-2-yl]phenyl]propan-2-yl 2,2-dimethyloctaneperoxoate undergoes various types of chemical reactions, including:

    Oxidation: The peroxide groups in the compound can participate in oxidation reactions, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction of the peroxide groups can yield the corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

2-[3-[2-(2,2-Dimethyloctanoylperoxy)propan-2-yl]phenyl]propan-2-yl 2,2-dimethyloctaneperoxoate has several scientific research applications, including:

    Chemistry: Used as an initiator in polymerization reactions due to its ability to generate free radicals upon decomposition.

    Biology: Investigated for its potential role in oxidative stress studies, as organic peroxides can induce oxidative damage in biological systems.

    Medicine: Explored for its potential use in drug delivery systems, where controlled release of active pharmaceutical ingredients can be achieved through the decomposition of the peroxide groups.

    Industry: Utilized in the production of polymers and resins, where it serves as a curing agent to initiate cross-linking reactions.

Mechanism of Action

The mechanism of action of 2-[3-[2-(2,2-Dimethyloctanoylperoxy)propan-2-yl]phenyl]propan-2-yl 2,2-dimethyloctaneperoxoate involves the decomposition of the peroxide groups to generate free radicals. These free radicals can then initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being initiated.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl peroxide: Commonly used as an initiator in polymerization reactions and as an acne treatment.

    Di-tert-butyl peroxide: Used as a radical initiator in polymerization and as a cross-linking agent in the production of polymers.

    Cumene hydroperoxide: Employed in the production of phenol and acetone and as an initiator in polymerization reactions.

Uniqueness

2-[3-[2-(2,2-Dimethyloctanoylperoxy)propan-2-yl]phenyl]propan-2-yl 2,2-dimethyloctaneperoxoate is unique due to its complex structure, which provides multiple sites for free radical generation This makes it particularly effective as an initiator in polymerization reactions, where controlled and efficient initiation is crucial

Properties

CAS No.

117663-11-3

Molecular Formula

C32H54O6

Molecular Weight

534.8 g/mol

IUPAC Name

2-[3-[2-(7,7-dimethyloctanoylperoxy)propan-2-yl]phenyl]propan-2-yl 7,7-dimethyloctaneperoxoate

InChI

InChI=1S/C32H54O6/c1-29(2,3)22-15-11-13-20-27(33)35-37-31(7,8)25-18-17-19-26(24-25)32(9,10)38-36-28(34)21-14-12-16-23-30(4,5)6/h17-19,24H,11-16,20-23H2,1-10H3

InChI Key

HVJBZXQRUXFOHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCCCC(=O)OOC(C)(C)C1=CC(=CC=C1)C(C)(C)OOC(=O)CCCCCC(C)(C)C

Origin of Product

United States

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